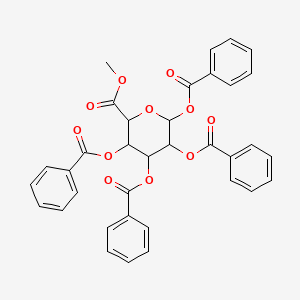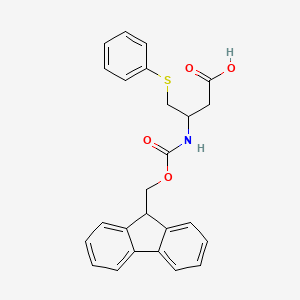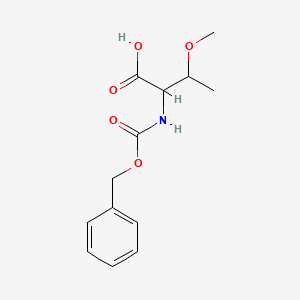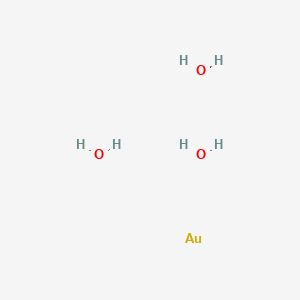
Auric(cento) hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auric(cento) hydroxide, also known as gold(III) hydroxide or gold trihydroxide, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and is also referred to as auric acid with the formula H₃AuO₃. This compound is known for its vivid, dark yellow crystalline appearance and is used in various applications, including medicine, porcelain making, gold plating, and as a precursor for gold catalysts .
Méthodes De Préparation
Auric(cento) hydroxide is typically synthesized by the reaction of chloroauric acid (HAuCl₄) with an alkali, such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{HAuCl}_4 + 4\text{NaOH} \rightarrow \text{Au(OH)}_3 + 4\text{NaCl} + \text{H}_2\text{O} ] This method involves mixing the chloroauric acid solution with sodium hydroxide under controlled conditions to precipitate this compound .
Analyse Des Réactions Chimiques
Auric(cento) hydroxide undergoes several types of chemical reactions, including:
Dehydration: When heated above 140°C, this compound dehydrates to form gold(III) oxide (Au₂O₃).
Reaction with Ammonia: It reacts with ammonia to produce fulminating gold, an explosive compound.
Reaction with Alkali: It reacts with alkali to produce aurates (AuO₂⁻).
Applications De Recherche Scientifique
Auric(cento) hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and gold catalysts.
Biology and Medicine:
Industry: It is used in the production of porcelain, gold plating, and as a corrosion-resistant material in microelectronics
Mécanisme D'action
The mechanism of action of auric(cento) hydroxide involves its ability to interact with various molecular targets and pathways. In the context of gold catalysts, it facilitates oxidation-reduction reactions by providing active sites for the adsorption and activation of reactants. In biomedical applications, gold compounds, including this compound, can interact with cellular components, leading to therapeutic effects such as anti-inflammatory and anti-cancer activities .
Comparaison Avec Des Composés Similaires
Auric(cento) hydroxide can be compared with other gold compounds, such as:
Gold(III) chloride (AuCl₃): A common gold compound used in various chemical reactions and as a precursor for other gold compounds.
Gold(III) oxide (Au₂O₃): Formed by the dehydration of this compound and used in similar applications.
Copper(II) hydroxide (Cu(OH)₂): Another hydroxide compound used in different industrial applications
This compound is unique due to its specific chemical properties and applications, particularly in the field of gold catalysis and biomedical research.
Propriétés
Formule moléculaire |
AuH6O3 |
|---|---|
Poids moléculaire |
251.013 g/mol |
Nom IUPAC |
gold;trihydrate |
InChI |
InChI=1S/Au.3H2O/h;3*1H2 |
Clé InChI |
PPOYUERUQZXZBE-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399862.png)

![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
![cyclooct-2-en-1-yl N-[2-[[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]amino]-2-oxoethoxy]carbamate;cyclooct-2-en-1-yl N-[5-(2,2-dimethylpropyl)-7,7-dimethyl-6-oxooctyl]carbamate;cyclooct-2-en-1-yl [2-(2,2-dimethylpropyl)-4,4-dimethyl-3-oxopentyl]sulfanylformate](/img/structure/B13399902.png)
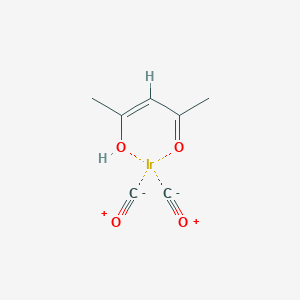

![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
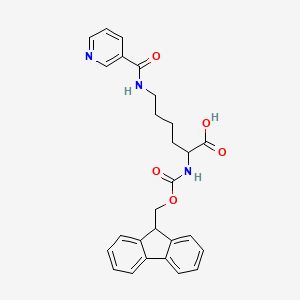
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)

